Glutaminase
Overview
Description
Glutaminase is an enzyme that catalyzes the hydrolysis of glutamine to glutamate and ammonia. This enzyme plays a crucial role in nitrogen metabolism and is involved in various physiological processes, including neurotransmission and acid-base balance. This compound is found in different tissues, including the kidneys, liver, and brain, where it contributes to the production of glutamate, an important neurotransmitter in the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glutaminase can be produced through microbial fermentation using various bacterial strains. For example, Bacillus species have been used to produce this compound under optimized conditions. The fermentation process typically involves the use of a carbon source such as glucose, a nitrogen source like peptone, and specific salts. The optimal conditions for this compound production include a pH of 7.0, a temperature of 37°C, and an incubation period of 96 hours .
Industrial Production Methods: In industrial settings, this compound production is scaled up using bioreactors. The fermentation medium is carefully controlled to maintain optimal conditions for enzyme production. After fermentation, the enzyme is purified through processes such as ammonium sulfate precipitation and dialysis. The purified enzyme is then subjected to further characterization and quality control to ensure its efficacy and stability .
Chemical Reactions Analysis
Types of Reactions: Glutaminase primarily undergoes hydrolysis reactions, where it catalyzes the conversion of glutamine to glutamate and ammonia. This reaction is crucial for maintaining the nitrogen balance in cells and tissues .
Common Reagents and Conditions: The hydrolysis reaction catalyzed by this compound requires the presence of water and occurs under physiological conditions, typically at a neutral pH and body temperature. The enzyme’s activity can be influenced by various factors, including the presence of activators such as adenosine diphosphate and inhibitors like glutamate .
Major Products: The primary products of the this compound-catalyzed reaction are glutamate and ammonia. Glutamate serves as a key neurotransmitter in the brain and is involved in various metabolic pathways, while ammonia is excreted by the kidneys to maintain acid-base balance .
Scientific Research Applications
Glutaminase has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used to study amino acid metabolism and the role of glutamine in various biochemical pathways.
Biology: The enzyme is essential for understanding cellular nitrogen metabolism and the regulation of neurotransmitter levels in the brain.
Mechanism of Action
Glutaminase exerts its effects by catalyzing the hydrolysis of glutamine to glutamate and ammonia. The enzyme’s active site binds to glutamine, facilitating the cleavage of the amide bond and the release of ammonia. This reaction is crucial for maintaining the cellular levels of glutamate, which is involved in various metabolic and signaling pathways .
Comparison with Similar Compounds
Glutaminase can be compared with other enzymes that catalyze similar reactions, such as asparaginase and other types of glutaminases:
Asparaginase: This enzyme catalyzes the hydrolysis of asparagine to aspartate and ammonia.
Peptidyl this compound: This enzyme hydrolyzes the gamma-amido bond of glutamine residues in peptides, producing ammonia and glutamate.
This compound is unique in its ability to specifically target free glutamine and convert it to glutamate, making it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
methyl (E,6S)-7-[[1-[2-(2-ethylbutylamino)-2-oxoethyl]-2-oxopyridin-3-yl]amino]-6-[(3-methylimidazole-4-carbonyl)amino]-7-oxohept-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O6/c1-5-18(6-2)14-28-22(33)16-32-13-9-11-20(26(32)37)30-24(35)19(10-7-8-12-23(34)38-4)29-25(36)21-15-27-17-31(21)3/h8-9,11-13,15,17-19H,5-7,10,14,16H2,1-4H3,(H,28,33)(H,29,36)(H,30,35)/b12-8+/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGWUSABWIEXKQ-BEBFYNPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CNC(=O)CN1C=CC=C(C1=O)NC(=O)C(CCC=CC(=O)OC)NC(=O)C2=CN=CN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)CNC(=O)CN1C=CC=C(C1=O)NC(=O)[C@H](CC/C=C/C(=O)OC)NC(=O)C2=CN=CN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1542132-88-6, 9001-47-2 | |
Record name | ZED-1227 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1542132886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glutaminase | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.841 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZED-1227 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4SR539YKF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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